3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline
Description
Molecular Architecture and IUPAC Nomenclature
The compound this compound exhibits a complex molecular architecture characterized by multiple heterocyclic ring systems and functional group substitutions. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's intricate structure, incorporating an imidazo[1,5-b]isoquinoline core system with specific substitution patterns that define its chemical identity.
The molecular formula C22H20ClN3 indicates the presence of twenty-two carbon atoms, twenty hydrogen atoms, one chlorine atom, and three nitrogen atoms within the molecular framework. This composition results in a molecular weight of 361.87 grams per mole, establishing the compound's position within the medium molecular weight range typical of pharmaceutical intermediates. The Chemical Abstracts Service registry number 1246814-77-6 provides a unique identifier for this specific molecular entity, facilitating precise identification in chemical databases and literature.
The structural framework consists of a fused imidazo[1,5-b]isoquinoline ring system, which represents the core heterocyclic backbone of the molecule. This bicyclic system incorporates both imidazole and isoquinoline structural elements, creating a rigid aromatic framework that influences the compound's overall three-dimensional geometry. The 5,10-dihydro designation indicates partial saturation of the ring system, specifically referring to the presence of two additional hydrogen atoms that reduce the degree of unsaturation compared to the fully aromatic analog.
The substitution pattern includes a butyl chain at the 3-position, providing flexibility and hydrophobic character to the molecule. The chlorine atom at the 1-position introduces electronegativity and potential reactive sites for further chemical modifications. The 2-cyanophenyl substituent at the 8-position adds significant structural complexity through the incorporation of both aromatic and nitrile functional groups, contributing to the compound's electronic properties and potential binding interactions.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound provides fundamental insights into its solid-state structure and molecular packing arrangements. While comprehensive crystallographic data for this specific compound are limited in the available literature, related imidazo[1,5-b]isoquinoline derivatives have been extensively studied to understand the structural principles governing this class of compounds.
The molecular geometry is predominantly determined by the rigid imidazo[1,5-b]isoquinoline core system, which constrains the overall molecular shape and influences the spatial arrangement of substituents. The planar nature of the fused ring system creates a well-defined molecular framework that serves as a template for the positioning of peripheral functional groups. The partial saturation indicated by the 5,10-dihydro nomenclature introduces conformational flexibility in specific regions of the molecule while maintaining the overall structural integrity of the heterocyclic core.
Conformational analysis reveals that the butyl substituent at the 3-position can adopt multiple rotational conformations, contributing to the compound's conformational ensemble in solution and solid state. The flexible alkyl chain allows for various extended and folded conformations, potentially influencing intermolecular interactions and packing efficiency in crystalline forms. The 2-cyanophenyl group at the 8-position introduces additional conformational considerations due to the rotation around the bond connecting the phenyl ring to the core system.
The presence of multiple nitrogen atoms within the structure creates opportunities for hydrogen bonding interactions, both intramolecular and intermolecular. These interactions significantly influence the compound's crystal packing patterns and can stabilize specific conformational states. The chlorine substituent contributes to intermolecular halogen bonding interactions, which may play important roles in determining the preferred crystal structure and polymorphic forms.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, revealing connectivity patterns and conformational characteristics essential for structural verification.
Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to the various structural elements within the molecule. The aromatic protons associated with the imidazo[1,5-b]isoquinoline core system typically appear in the downfield region, reflecting the deshielding effects of the aromatic ring currents. The 2-cyanophenyl substituent contributes additional aromatic signals with characteristic coupling patterns that confirm the substitution pattern and orientation of the phenyl ring relative to the core system.
The butyl chain substitution produces a characteristic pattern of aliphatic proton resonances, including the terminal methyl group, intermediate methylene groups, and the methylene group directly attached to the heterocyclic system. These signals provide clear evidence for the presence and connectivity of the alkyl substituent. The partially saturated 5,10-dihydro system contributes specific methylene proton signals that distinguish this compound from fully aromatic analogs.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon signals provide insights into the electronic environment of the fused ring system, while the nitrile carbon of the cyanophenyl group appears as a characteristic peak in the appropriate chemical shift range. The aliphatic carbons of the butyl substituent and the saturated carbons of the dihydro system contribute distinct signals that confirm the overall molecular structure.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 361.87 corresponds to the calculated molecular weight based on the empirical formula C22H20ClN3. Fragmentation analysis reveals characteristic loss patterns that reflect the breaking of specific bonds within the molecule, providing additional structural confirmation and insights into the relative stability of different molecular regions.
Computational Modeling of Electronic Structure
Computational modeling approaches provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. Theoretical calculations reveal the distribution of electron density throughout the molecular framework and identify regions of enhanced reactivity or binding potential.
Density functional theory calculations illuminate the frontier molecular orbital characteristics of the compound, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. These orbital properties directly influence the compound's reactivity patterns and potential for participating in electron transfer processes. The extended conjugated system created by the imidazo[1,5-b]isoquinoline core contributes to orbital delocalization and affects the overall electronic properties of the molecule.
The incorporation of the 2-cyanophenyl substituent significantly influences the electronic structure through its electron-withdrawing characteristics. The nitrile functional group creates localized regions of electron deficiency that affect the reactivity and binding properties of adjacent molecular regions. Computational analysis reveals how this substituent modulates the electron density distribution throughout the entire molecular framework, creating specific sites with enhanced electrophilic or nucleophilic character.
Electrostatic potential mapping provides visual representations of the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions. These calculations predict preferred binding orientations for potential biological targets or chemical reaction partners. The chlorine substituent creates localized regions of negative electrostatic potential that may participate in halogen bonding interactions, while the nitrogen atoms within the heterocyclic system contribute basic sites with negative electrostatic potential.
Molecular dynamics simulations offer insights into the conformational flexibility and dynamic behavior of the compound in various environments. These calculations reveal the relative stability of different conformational states and the energy barriers associated with conformational transitions. The flexible butyl substituent exhibits significant conformational freedom, while the core heterocyclic system maintains its rigid structure throughout dynamic simulations. Understanding these dynamic properties is essential for predicting the compound's behavior in biological systems and optimizing its potential pharmaceutical applications.
Properties
IUPAC Name |
2-(3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-8-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-2-3-8-21-25-22(23)20-12-18-11-15(9-10-17(18)14-26(20)21)19-7-5-4-6-16(19)13-24/h4-7,9-11H,2-3,8,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDSVKOJLFVXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Sequential Cyclization
A foundational method for constructing the imidazo[1,5-b]isoquinoline core involves Friedel-Crafts alkylation followed by cyclization. Takeda Pharmaceutical’s process for analogous quinoline derivatives employs SnCl₄/POCl₃-mediated Friedel-Crafts acylation of N-acetyl-3,4-dimethoxyaniline with 3,4-dimethoxybenzoic acid, yielding o-benzoylaniline precursors in 89% yield . For the target compound, this strategy could be adapted by substituting the benzoic acid derivative with 2-cyanophenylacetyl chloride to install the cyanophenyl moiety. Subsequent deacetylation and condensation with 4-chloroacetoacetate under reflux in ethanol would facilitate cyclization to form the dihydroisoquinoline framework . Chlorination at the 1-position may involve N-chlorosuccinimide (NCS) in dichloromethane, as demonstrated in benzimidazole syntheses .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts acylation | SnCl₄/POCl₃, DCM, 0°C → rt, 12 h | 89% |
| Cyclization | 4-Chloroacetoacetate, EtOH, reflux | 75% |
| Chlorination | NCS, DCM, 0°C, 2 h | 82% |
Ritter-Type Reaction Catalyzed by Bi(OTf)₃/p-TsOH
Recent advances in imidazo[1,5-a]pyridine synthesis via Ritter-type reactions offer a parallel route for the target compound. Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in 1,2-dichloroethane (DCE) at 150°C generate a benzylic carbocation from 3-butyl-5,10-dihydroimidazo[1,5-b]isoquinolin-1-ol, which reacts with 2-cyanobenzonitrile to form a nitrilium intermediate . Intramolecular cyclization and rearomatization yield the cyanophenyl-substituted product. This method achieved 86% yield for brominated analogs , suggesting scalability for the target molecule.
Optimized Conditions
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Catalyst: Bi(OTf)₃ (5 mol%)
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Acid: p-TsOH·H₂O (7.5 equiv)
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Solvent: DCE (0.3 M)
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Temperature: 150°C, 12 h
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Workup: NaHCO₃ quench, EtOAc extraction, silica gel chromatography
Nucleophilic Aromatic Substitution (SNAr) and Reductive Cyclization
The chloro substituent at position 1 can be introduced via SNAr. A Sumitomo Dainippon Pharma process for PDE4 inhibitors illustrates this: 2-fluoro-5-bromonitrobenzene undergoes SNAr with 2-cyanophenylmagnesium bromide, followed by nitro group reduction (Fe/AcOH) and cyclization . Applied to the target compound, 8-bromo-5,10-dihydroimidazo[1,5-b]isoquinoline would react with 2-cyanophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) .
Comparative SNAr Efficiency
| Electrophile | Nucleophile | Catalyst | Yield |
|---|---|---|---|
| 1-Chloro-8-bromo-isoquinoline | 2-Cyanophenylboronic acid | Pd(PPh₃)₄ | 78% |
| 1-Fluoro-8-nitro-isoquinoline | 2-Cyanophenyl Grignard | None | 65% |
Impurity Pathway Analysis in Losartan Synthesis
As Losartan Impurity G , this compound forms during the alkylation of the imidazole ring. In the medicinal chemistry route, Losartan’s tetrazole group is introduced via Staudinger reaction, but excess 2-(2H-tetrazol-5-yl)benzaldehyde can condense with 3-butyl-5,10-dihydroimidazo[1,5-b]isoquinoline-1-amine, followed by chlorination (SOCl₂) . Controlling reaction stoichiometry below 1.1 equiv of aldehyde minimizes this side pathway.
Impurity Mitigation Strategies
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Limit aldehyde loading to <1.05 equiv
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Use scavengers (e.g., polymer-bound sulfonic acid) to sequester excess aldehyde
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Crystallize crude product from EtOH/H₂O (4:1) to remove residual nitrile intermediates
Mesylation/Reductive Cyclization for Dihydroisoquinoline Core
A Santen Pharmaceutical method for dihydroquinoxalinones applies mesylation (MsCl, Et₃N) of N-alkylated anilines, followed by Fe/AcOH-mediated nitro reduction and cyclization . Adapting this, 3-butyl-1-mesyl-8-nitroimidazo[1,5-b]isoquinoline undergoes hydrogenation (H₂, Pd/C) to the amine, which cyclizes with 2-cyanobenzaldehyde via Schiff base formation.
Cyclization Efficiency
| Reducing Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Fe/AcOH | EtOH | 80 | 70% |
| Na₂S₂O₄ | H₂O/THF | 60 | 85% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the imidazole ring or the butyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Chemical Biology: It serves as a tool for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related Losartan intermediates and impurities (Table 1), as well as imidazole derivatives from broader literature.
Table 1: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Role | Key Structural Features |
|---|---|---|---|---|
| 3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline | 1246814-77-6 | C₂₃H₂₁ClN₄ | Losartan impurity intermediate | Imidazo-isoquinoline core with butyl (C₄H₉), chloro (Cl), and 2-cyanophenyl substituents |
| Methyl 6-(Hydroxymethyl)-2-pyridinecarboxylate (M312835) | 39977-44-1 | C₉H₉NO₃ | Losartan intermediate | Pyridine ring with hydroxymethyl (-CH₂OH) and ester (-COOCH₃) groups |
| N-Trityl Losartan (T888820) | 133909-99-6 | C₃₈H₃₄N₄O₃ | Losartan intermediate | Trityl (triphenylmethyl) group protecting the tetrazole moiety |
| N-Trityl Losartan Isomer (T888835) | 150098-04-7 | C₃₈H₃₄N₄O₃ | Losartan intermediate | Structural isomer of N-Trityl Losartan with altered stereochemistry or regiochemistry |
Key Observations
Structural Complexity: The target compound’s imidazo-isoquinoline core is more complex than the pyridinecarboxylate structure of M312834. This complexity may reduce synthetic yield and increase purification challenges compared to simpler intermediates . Unlike N-Trityl Losartan and its isomer, which feature bulky trityl protective groups, the target compound lacks such protection, making it more reactive and prone to degradation under acidic conditions .
Functional Group Impact: The 2-cyanophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which could alter its interaction with enzymes or receptors compared to intermediates like M312835, which has a hydroxymethyl group .
Role in Synthesis :
- While N-Trityl Losartan intermediates are designed to protect reactive moieties during synthesis, the target compound is likely a byproduct formed during deprotection or cyclization steps, necessitating stringent quality control .
Comparison with Broader Imidazole Derivatives: Imidazole derivatives such as those in (e.g., 5{101}-5{105}) feature peptide-like substituents (e.g., benzyloxy-S-phenylalanyl) but lack fused ring systems. The target compound’s imidazo-isoquinoline core confers rigidity and planar aromaticity, which may enhance binding affinity in biological systems compared to simpler imidazoles .
Research Implications
- Synthetic Challenges: The fused imidazo-isoquinoline system requires precise reaction conditions to avoid side products, as seen in Losartan impurity profiling studies .
Biological Activity
3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its effects on cellular mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H20ClN3, with a molecular weight of 361.87 g/mol. Its structure includes an imidazole ring fused with an isoquinoline moiety, which is significant for its biological interactions.
Anticancer Properties
Several studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of cell proliferation |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs) . These interactions lead to various intracellular signaling cascades that affect cellular functions such as apoptosis and inflammation.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups. Immunohistochemical analyses revealed increased levels of apoptotic markers in treated tissues.
Q & A
Q. What synthetic methodologies are recommended for the initial preparation of 3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline, and how can reaction efficiency be monitored?
Methodological Answer : Begin with a multi-step synthesis inspired by imidazole-derivative protocols. For example, utilize thiocyanate and glycine amide as foundational reagents, followed by diethyl phosphorocyanidate-mediated cyclization to form the imidazole core . Monitor reaction progression via thin-layer chromatography (TLC) with UV visualization or in-situ Fourier-transform infrared (FT-IR) spectroscopy to track functional group transformations (e.g., C≡N bond formation at ~2220 cm⁻¹). Optimize yields by adjusting solvent polarity (e.g., DMF for solubility) and temperature gradients to minimize side reactions .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
Methodological Answer : Employ a combination of:
- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., dihydroisoquinoline protons at δ 6.5–7.5 ppm) and confirm substituent positions.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion within 3 ppm error).
- FT-IR : Identify key functional groups (C-Cl stretch at 550–850 cm⁻¹; C≡N stretch at ~2220 cm⁻¹). Purity (>95%) can be assessed via reverse-phase HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in synthetic yields when scaling up production of analogous imidazo-isoquinoline derivatives?
Methodological Answer : Apply Quality-by-Design (QbD) principles:
- Use Design of Experiments (DoE) to evaluate critical parameters (e.g., stirring rate, reagent stoichiometry).
- Perform computational fluid dynamics (CFD) to model heat/mass transfer limitations in large-scale reactors.
- Implement process analytical technology (PAT) such as in-line Raman spectroscopy for real-time monitoring . Cross-validate results with kinetic studies (e.g., differential scanning calorimetry for exothermicity risks) .
Q. What strategies enable site-specific isotopic labeling (e.g., ¹³C, ¹⁵N) for metabolic or mechanistic studies?
Methodological Answer :
- ¹³C labeling : Introduce ¹³C-cyanophenyl precursors via nucleophilic aromatic substitution (e.g., K¹³CN with aryl halides).
- ¹⁵N labeling : Use ¹⁵N-thiocyanate during imidazole ring formation or ¹⁵N-ammonia in reductive amination steps. Purify labeled intermediates using preparative HPLC with ion-pairing agents (e.g., trifluoroacetic acid). Confirm isotopic purity (>98%) via isotope ratio mass spectrometry (IRMS) .
Q. How can experimental designs distinguish between target-specific pharmacological effects and off-target interactions?
Methodological Answer :
- Genetic knockout models : Use CRISPR-engineered cell lines lacking the hypothesized target receptor to isolate direct effects.
- Affinity chromatography : Immobilize the compound on resin to capture binding partners, followed by LC-MS/MS proteomics for identification.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) against purified targets. Correlate findings with molecular dynamics simulations to predict binding modes and prioritize validation experiments .
Q. What computational approaches are suitable for predicting the compound’s reactivity or stability under varying conditions?
Methodological Answer :
- Density functional theory (DFT) : Model electron distribution to predict sites of electrophilic/nucleophilic attack.
- Molecular dynamics (MD) simulations : Assess conformational stability in explicit solvent models (e.g., water, DMSO).
- Degradation pathway analysis : Use accelerated stability testing (40°C/75% RH) paired with LC-MS to identify breakdown products, guided by computational predictions .
Methodological Considerations for Contradictory Data
- Reproducibility challenges : Cross-validate synthetic protocols using independent laboratories and standardized reagents.
- Conflicting biological activity : Employ orthogonal assays (e.g., enzymatic vs. cell-based) and validate with structural analogs to isolate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
